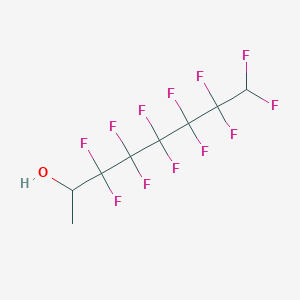

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol: is a fluorinated alcohol compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol typically involves the fluorination of octanol derivatives. One common method includes the reaction of octanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts helps in achieving high yields and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Hydrocarbon derivatives

Substitution: Alkyl halides, esters

科学的研究の応用

Chemistry: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties contribute to the development of materials with low surface energy and high chemical resistance.

Biology: In biological research, this compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the behavior of fluorinated drugs and their metabolic pathways.

Medicine: The compound’s resistance to metabolic degradation makes it a potential candidate for drug delivery systems. It is explored for its ability to enhance the stability and bioavailability of pharmaceutical compounds.

Industry: this compound is employed in the production of specialty coatings, lubricants, and sealants. Its high thermal stability and chemical resistance make it suitable for use in harsh industrial environments.

作用機序

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic properties, influencing its interactions with other molecules. In biological systems, the compound’s resistance to enzymatic degradation allows it to maintain its integrity and functionality over extended periods. The molecular targets and pathways involved include interactions with hydrophobic regions of proteins and cell membranes, leading to altered cellular processes.

類似化合物との比較

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Comparison: Compared to these similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol stands out due to its specific hydroxyl group positioning, which influences its reactivity and solubility. The presence of the hydroxyl group at the second carbon position allows for unique interactions in chemical reactions and biological systems. Additionally, its high degree of fluorination provides exceptional thermal stability and chemical resistance, making it a valuable compound in various applications.

生物活性

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is a perfluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and data analyses.

- Chemical Formula : C8H6F12O2

- Molecular Weight : 362.11 g/mol

- CAS Number : 90177-96-1

Biological Activity Overview

Research on the biological activity of dodecafluoro compounds has indicated several areas of interest:

- Cytotoxicity : Some studies have examined the cytotoxic effects of fluorinated alcohols on various cell lines.

- Antimicrobial Properties : The potential for antimicrobial activity against bacteria and fungi has been investigated.

- Endocrine Disruption : Concerns regarding the endocrine-disrupting potential of perfluorinated compounds are significant due to their persistence in the environment.

Data Table: Biological Activity Findings

Cytotoxicity Studies

Research has shown that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their chemical structure. In vitro studies have demonstrated that certain derivatives of dodecafluoro compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For instance:

- A study highlighted that specific fluorinated alcohols showed significant cytotoxic effects against cancer cell lines but not against normal human cells .

Antimicrobial Activity

While the antimicrobial properties of this compound are less documented than those of other fluorinated compounds:

- Research indicates some dodecafluoro compounds possess inhibitory effects on bacterial growth . However, the exact mechanisms and efficacy levels remain largely unexplored.

Endocrine Disruption Concerns

The environmental persistence and bioaccumulation potential of perfluorinated compounds raise concerns about their endocrine-disrupting capabilities:

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O/c1-2(21)4(11,12)6(15,16)8(19,20)7(17,18)5(13,14)3(9)10/h2-3,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWGQHSSZRFTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292861 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156122-84-8 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。